molecular formula C13H16O4 B1608080 Ethyl 3-iso-propoxybenzoylformate CAS No. 845790-54-7

Ethyl 3-iso-propoxybenzoylformate

Cat. No.: B1608080
CAS No.: 845790-54-7
M. Wt: 236.26 g/mol
InChI Key: LVDKOUVDXCVLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-iso-propoxybenzoylformate typically involves the esterification of 3-iso-propoxybenzoic acid with ethyl formate under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iso-propoxybenzoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl 3-iso-propoxybenzoylformate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl 3-iso-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of its interactions with the target molecules .

Comparison with Similar Compounds

  • Ethyl 3-methoxybenzoylformate
  • Ethyl 3-ethoxybenzoylformate
  • Ethyl 3-butoxybenzoylformate

Comparison: Ethyl 3-iso-propoxybenzoylformate is unique due to its iso-propoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

ethyl 2-oxo-2-(3-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-6-5-7-11(8-10)17-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDKOUVDXCVLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374528
Record name Ethyl 3-iso-propoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-54-7
Record name Ethyl 3-iso-propoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-54-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-iso-propoxybenzoylformate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-iso-propoxybenzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.